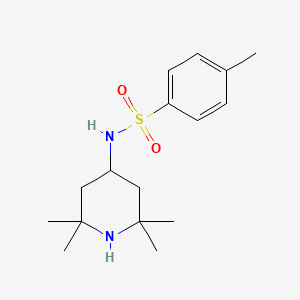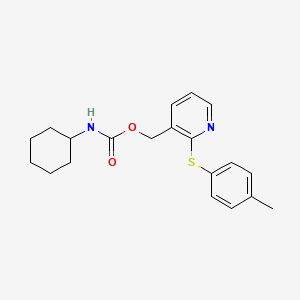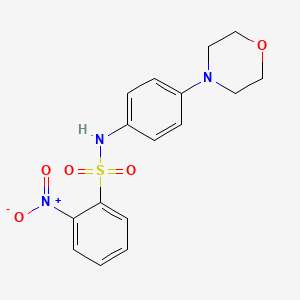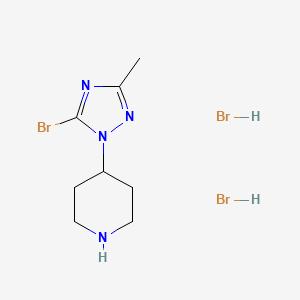
4-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)Benzenesulfonamide
Overview
Description
Synthesis Analysis
The synthesis of DTMPA, a related compound, involves the starting material 1,6-hexanediamine (HMDA) mixing with 2,2,6,6-tetramethyl-4-piperidinone (TAA), reacting with hydrogen in a micro fixed-bed reactor packed with 5% Pt/C catalyst to provide DTMPA in 85% isolated yield . The reaction rate in the flow system has been significantly improved (from 2 hours in batch to 12 minutes in flow) because of enhanced mass transfer .Molecular Structure Analysis
The molecular structure of the related compound 2,2,6,6-tetramethyl-4-piperidinol is available in the NIST Chemistry WebBook .Chemical Reactions Analysis
The continuous-flow reductive amination of 1,6-hexanediamine (HMDA) to generate hexanediamine piperidine (DTMPA) is carried out in a micro fixed-bed reactor successfully . The reaction kinetics is investigated to be first order with respect to HMDA concentration and second order with respect to TAA concentration .Physical And Chemical Properties Analysis
The related compound 2,2,6,6-tetramethyl-4-piperidinol has a refractive index of 1.445, a boiling point of 152 °C, and a density of 0.837 g/mL at 25 °C .Scientific Research Applications
Synthesis and Biological Evaluation
A significant area of application involves the synthesis and biological evaluation of benzenesulfonamides and their derivatives for therapeutic potentials:
- Membrane-bound Phospholipase A2 Inhibitors: Benzenesulfonamides have been synthesized and evaluated as potent inhibitors of membrane-bound phospholipase A2. N-(1-Benzyl-4-piperidinyl)-4-[N-methyl-N-[(E)-3-[4-(methylsulfonyl)phenyl]-2-propenoyl]amino]-benzenesulfonamide showed protective in vivo effects, suggesting potential therapeutic applications in reducing myocardial infarction size (Oinuma et al., 1991).
Chemical and Structural Characterization
- Methylbenzenesulfonamide CCR5 Antagonists: Interest in methylbenzenesulfonamide has increased due to its potential as a targeting preparation in preventing human HIV-1 infection. This highlights the compound's application in drug development for treating infectious diseases (Cheng De-ju, 2015).
Anticancer Activity
- Novel Indenopyridine Derivatives: Benzenesulfonamide derivatives have been synthesized and evaluated for their anticancer activity. Certain derivatives showed higher potency than Doxorubicin against breast cancer cell lines, indicating the compound's potential in cancer therapy (Ghorab & Al-Said, 2012).
Anticonvulsant Action
- Carbonic Anhydrase Inhibitors: A series of benzenesulfonamides was reported as effective carbonic anhydrase inhibitors with anticonvulsant activity. These compounds showed effective seizure protection in animal models, suggesting their utility in treating epilepsy and related disorders (Mishra et al., 2017).
Enzyme Inhibition
- Human Carbonic Anhydrase Isozyme Inhibitors: A new series of sulfonamides incorporating aroylhydrazone-, triazolothiadiazinyl-, or thiadiazolyl moieties was investigated as inhibitors of human carbonic anhydrase isozymes. These studies contribute to understanding the interaction of these compounds with enzymes, potentially leading to the development of new therapeutic agents (Alafeefy et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2S/c1-12-6-8-14(9-7-12)21(19,20)17-13-10-15(2,3)18-16(4,5)11-13/h6-9,13,17-18H,10-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDPCWUBYCIBKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401321368 | |
| Record name | 4-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401321368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47201662 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
37819-94-6 | |
| Record name | 4-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401321368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-((4-Isopropylphenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2690310.png)



![1-[4-(4-Acetylpiperazine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2690317.png)

![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2690320.png)
![(E)-4-(N-cyclohexyl-N-methylsulfamoyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2690321.png)
![(E)-N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2690324.png)
![(2Z)-2-[(2,4-dichlorophenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2690325.png)

![(E)-4-(indolin-1-ylsulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2690328.png)
